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molecular formula C11H14N2 B8347598 2-(1-Vinylcyclohexyl)malononitrile

2-(1-Vinylcyclohexyl)malononitrile

Cat. No. B8347598
M. Wt: 174.24 g/mol
InChI Key: SJWSRLWDLJBBJG-UHFFFAOYSA-N
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Patent
US08609669B2

Procedure details

Hydrazine monohydrate (0.098 mL, 1.69 mmol) was added to a solution of the product from Example 145B (295 mg, 1.69 mmol) in n-butanol (5 mL), and the mixture was heated at 100° C. under nitrogen for 36 hours. The reaction solution was cooled to room temperature and concentrated under vacuum. The residue was dilute with water (15 mL) and extracted with EtOAc (2×15 mL). The combined organic phase was dried (MgSO4), filtered, and concentrated under vacuum to provide the title compound as an inseparable 1:1 mixture with 3,5-diamino-4-(1-ethylcyclohexyl)pyrazole, used directly in the next step.
Quantity
0.098 mL
Type
reactant
Reaction Step One
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[CH:4]([C:6]1([CH:12]([C:15]#[N:16])[C:13]#[N:14])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[CH2:5]>C(O)CCC>[CH:4]([C:6]1([C:12]2[C:13]([NH2:14])=[N:2][NH:3][C:15]=2[NH2:16])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[CH2:5].[NH2:14][C:13]1[C:12]([C:6]2([CH2:4][CH3:5])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)=[C:15]([NH2:16])[NH:3][N:2]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.098 mL
Type
reactant
Smiles
O.NN
Name
Quantity
295 mg
Type
reactant
Smiles
C(=C)C1(CCCCC1)C(C#N)C#N
Name
Quantity
5 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was dilute with water (15 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1(CCCCC1)C=1C(=NNC1N)N
Name
Type
product
Smiles
NC1=NNC(=C1C1(CCCCC1)CC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08609669B2

Procedure details

Hydrazine monohydrate (0.098 mL, 1.69 mmol) was added to a solution of the product from Example 145B (295 mg, 1.69 mmol) in n-butanol (5 mL), and the mixture was heated at 100° C. under nitrogen for 36 hours. The reaction solution was cooled to room temperature and concentrated under vacuum. The residue was dilute with water (15 mL) and extracted with EtOAc (2×15 mL). The combined organic phase was dried (MgSO4), filtered, and concentrated under vacuum to provide the title compound as an inseparable 1:1 mixture with 3,5-diamino-4-(1-ethylcyclohexyl)pyrazole, used directly in the next step.
Quantity
0.098 mL
Type
reactant
Reaction Step One
Quantity
295 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[CH:4]([C:6]1([CH:12]([C:15]#[N:16])[C:13]#[N:14])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[CH2:5]>C(O)CCC>[CH:4]([C:6]1([C:12]2[C:13]([NH2:14])=[N:2][NH:3][C:15]=2[NH2:16])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=[CH2:5].[NH2:14][C:13]1[C:12]([C:6]2([CH2:4][CH3:5])[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7]2)=[C:15]([NH2:16])[NH:3][N:2]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.098 mL
Type
reactant
Smiles
O.NN
Name
Quantity
295 mg
Type
reactant
Smiles
C(=C)C1(CCCCC1)C(C#N)C#N
Name
Quantity
5 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was dilute with water (15 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1(CCCCC1)C=1C(=NNC1N)N
Name
Type
product
Smiles
NC1=NNC(=C1C1(CCCCC1)CC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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